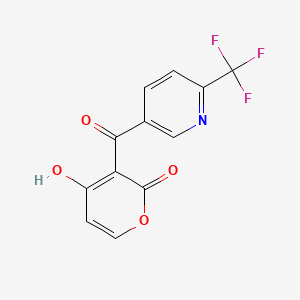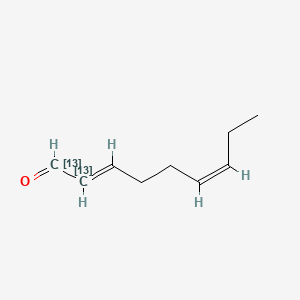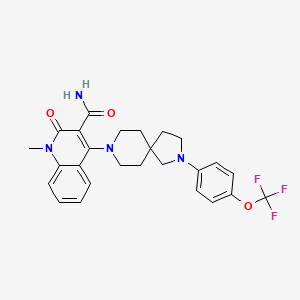
Dgk|A-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dgk|A-IN-3 is a selective inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that converts diacylglycerol to phosphatidic acid. This compound has shown promise in enhancing anti-tumor activity by promoting T cell proliferation and function . It is primarily used in cancer and immunology research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dgk|A-IN-3 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to Good Manufacturing Practices (GMP) to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dgk|A-IN-3 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups in this compound would yield carbonyl compounds, while nucleophilic substitution could introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Dgk|A-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the role of diacylglycerol kinase alpha in various biochemical pathways.
Biology: Helps in understanding the regulation of T cell functions and immune responses.
Wirkmechanismus
Dgk|A-IN-3 exerts its effects by selectively inhibiting diacylglycerol kinase alpha. This inhibition prevents the conversion of diacylglycerol to phosphatidic acid, leading to increased levels of diacylglycerol. Elevated diacylglycerol levels enhance T cell receptor signaling, promoting T cell proliferation and function. This mechanism is particularly beneficial in cancer immunotherapy, where enhanced T cell activity can lead to improved anti-tumor responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DGKζ-IN-3: Another diacylglycerol kinase inhibitor, but it targets the zeta isoform of the enzyme.
Ritanserin: A compound with similar inhibitory effects on diacylglycerol kinase alpha but also affects serotonin receptors.
Uniqueness
Dgk|A-IN-3 is unique due to its high selectivity for diacylglycerol kinase alpha, making it a valuable tool in research focused on this specific enzyme. Its ability to enhance T cell proliferation and function without significant off-target effects sets it apart from other inhibitors .
Eigenschaften
Molekularformel |
C26H27F3N4O3 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
1-methyl-2-oxo-4-[2-[4-(trifluoromethoxy)phenyl]-2,8-diazaspiro[4.5]decan-8-yl]quinoline-3-carboxamide |
InChI |
InChI=1S/C26H27F3N4O3/c1-31-20-5-3-2-4-19(20)22(21(23(30)34)24(31)35)32-13-10-25(11-14-32)12-15-33(16-25)17-6-8-18(9-7-17)36-26(27,28)29/h2-9H,10-16H2,1H3,(H2,30,34) |
InChI-Schlüssel |
YDZYVISDMFCTJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N)N3CCC4(CC3)CCN(C4)C5=CC=C(C=C5)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


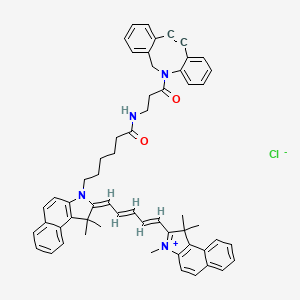
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
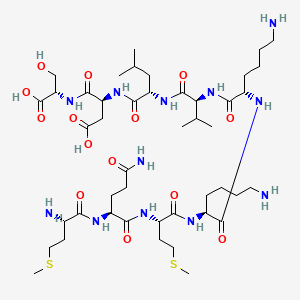
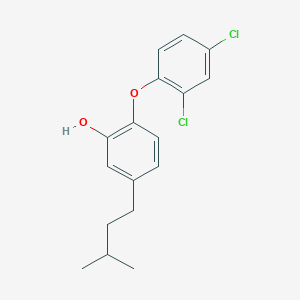
![N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12385463.png)
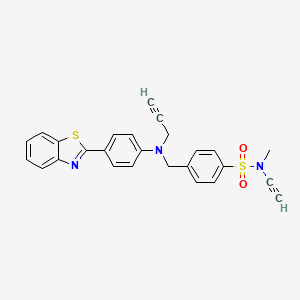
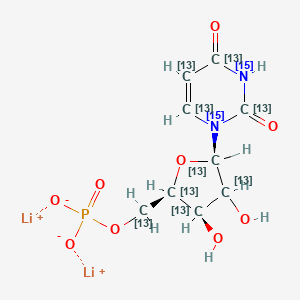
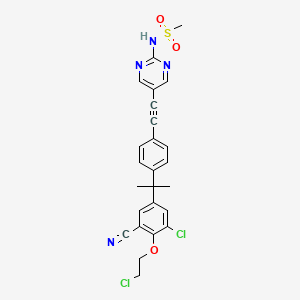
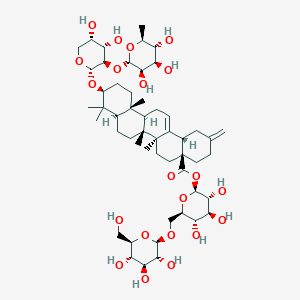
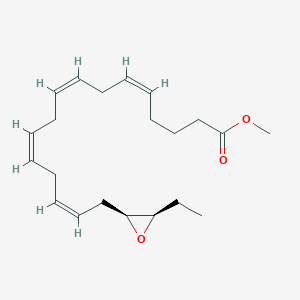
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
